2-(3-Methyl-4-nitrophenoxy)propanoic acid
Description
2-(3-Methyl-4-nitrophenoxy)propanoic acid is an organic compound featuring a propanoic acid backbone substituted with a phenoxy group bearing a methyl and nitro group at the 3- and 4-positions, respectively. It is cataloged as a research chemical by CymitQuimica (Ref: 10-F307503) and is available in quantities of 1g and 5g for laboratory use .
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6-5-8(16-7(2)10(12)13)3-4-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWVFMALMORJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393799 | |
| Record name | 2-(3-methyl-4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-76-2 | |
| Record name | 2-(3-methyl-4-nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3-Methyl-4-nitrophenoxy)propanoic acid typically involves the reaction of 3-methyl-4-nitrophenol with a suitable propanoic acid derivative under controlled conditions . The reaction conditions often include the use of a base to deprotonate the phenol, followed by the addition of the propanoic acid derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(3-Methyl-4-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
2-(3-Methyl-4-nitrophenoxy)propanoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the phenoxy moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid
- Molecular Formula: C₁₀H₁₀ClNO₅
- Molecular Weight : 260 Da
- Key Features: Chlorine substituent at the 2-position of the phenyl ring. Methyl group on the propanoic acid chain.
- Applications : Listed as an in-stock screening compound by Princeton Biomolecular Research, indicating its use in drug discovery or biochemical assays .
- Distinction from Target Compound: The chlorine substituent and additional methyl group on the propanoic acid chain may enhance steric hindrance or alter electronic properties compared to 2-(3-methyl-4-nitrophenoxy)propanoic acid.
Mecoprop (2-(4-Chloro-2-methylphenoxy)propanoic acid)
- Molecular Formula : C₁₀H₁₁ClO₃
- Key Features: Chlorine at the 4-position and methyl at the 2-position on the phenoxy group.
- Applications: A chlorophenoxy herbicide historically used in agriculture.
- Regulatory Status: Not banned but subject to restrictions due to environmental and health concerns.
2,4,5-TP (Silvex)
2-(3-Nitrophenyl)propanoic Acid
- Molecular Formula: C₁₀H₁₁NO₄
- Molecular Weight : 209.2 Da
- Key Features: Nitro group directly attached to the phenyl ring without a phenoxy linkage.
- Applications : Research chemical with unspecified applications; stored at room temperature .
- Distinction: Lack of phenoxy bridge reduces structural complexity compared to the target compound.
Comparative Data Table
Biological Activity
2-(3-Methyl-4-nitrophenoxy)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a propanoic acid moiety linked to a 3-methyl-4-nitrophenoxy group. This unique arrangement contributes to its reactivity and biological interactions.
- Molecular Formula : C₁₁H₁₃NO₅
- Molecular Weight : 241.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group within the molecule can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can modulate biochemical pathways.
- Receptor Modulation : It may also affect receptor functions, influencing cellular signaling processes.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting their growth.
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, potentially useful in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Research Applications
This compound is utilized in various research applications:
- Medicinal Chemistry : Investigated for potential use in drug development as a pharmacophore.
- Biochemical Studies : Used in studies related to enzyme inhibition and protein interactions.
- Organic Synthesis : Serves as a building block for synthesizing more complex molecules.
Case Studies
Several studies have focused on the biological activity of this compound:
-
Antimicrobial Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Methodology : Disk diffusion method was employed to assess antimicrobial efficacy.
- Results : Zones of inhibition were measured, indicating significant activity against tested strains.
-
Anti-inflammatory Research : Another study explored the anti-inflammatory effects using a murine model of inflammation.
- Findings : Treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
